Cas no 189564-20-3 (phenylpyropene A)

phenylpyropene A 化学的及び物理的性質
名前と識別子
-
- phenylpyropene A
- 189564-20-3
- CHEBI:220780
- CS-0143733
- AKOS040755988
- (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one
- [(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-Diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
- HY-N10234
- [(5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl]methyl acetic acid
- ((5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl)methyl acetic acid
- Phenylpyropene A
- ((1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo(8.8.0.02,7.012,17)octadeca-12(17),13-dien-6-yl)methyl acetate
-
- インチ: InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3
- InChIKey: QHPKCPGUVVWHPW-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC1(C)C(CCC2(C)C1CC(OC(C)=O)C1(C)Oc3cc(oc(=O)c3C(O)C21)-c1ccccc1)OC(C)=O
計算された属性
- せいみつぶんしりょう: 582.24649740g/mol
- どういたいしつりょう: 582.24649740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 42
- 回転可能化学結合数: 8
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- 疎水性パラメータ計算基準値(XlogP): 4.197
phenylpyropene A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-P1815-1 mg |
Phenylpyropene A |
189564-20-3 | >95%byHPLC | 1mg |
$233.00 | 2023-09-07 | |
1PlusChem | 1P01LJDG-1mg |
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6- |
189564-20-3 | ≥95% | 1mg |
$253.00 | 2024-06-17 | |
BioAustralis | BIA-P1815-1mg |
Phenylpyropene A |
189564-20-3 | >95% by HPLC | 1mg |
$255.00 | 2024-07-19 | |
1PlusChem | 1P01LJDG-5mg |
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6- |
189564-20-3 | ≥95% | 5mg |
$1042.00 | 2024-06-17 | |
BioAustralis | BIA-P1815-5 mg |
Phenylpyropene A |
189564-20-3 | >95%byHPLC | 5mg |
$816.00 | 2023-09-07 | |
BioAustralis | BIA-P1815-5mg |
Phenylpyropene A |
189564-20-3 | >95% by HPLC | 5mg |
$895.00 | 2024-07-19 |
phenylpyropene A 関連文献
-
Gerard P. McGlacken,Ian J. S. Fairlamb Nat. Prod. Rep. 2005 22 369
-
Braulio M. Fraga Nat. Prod. Rep. 2004 21 669
-
Minghua Jiang,Zhenger Wu,Lan Liu,Senhua Chen Org. Biomol. Chem. 2021 19 1644
phenylpyropene Aに関する追加情報
Phenylpyropene A (CAS No. 189564-20-3): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Phenylpyropene A, identified by its Chemical Abstracts Service (CAS) number CAS No. 189564-20-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, belonging to the phenylpyropene class, exhibits unique structural and functional properties that make it a subject of intense study. The increasing interest in Phenylpyropene A stems from its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.
The chemical structure of Phenylpyropene A consists of a phenyl ring fused with a pyropene moiety, which contributes to its distinct pharmacological profile. This arrangement allows for interactions with multiple biological targets, making it a versatile scaffold for medicinal chemistry. Recent studies have highlighted the compound's ability to modulate signaling pathways involved in inflammation, pain perception, and neuroprotection, positioning it as a promising candidate for further exploration.
In the realm of pharmaceutical research, the synthesis and characterization of Phenylpyropene A have been refined through advanced chemical methodologies. Researchers have developed efficient synthetic routes that enhance yield and purity, enabling more rigorous investigation into its biological effects. The compound's stability under various conditions has also been a focus of study, ensuring its suitability for both preclinical and clinical trials.
One of the most compelling aspects of Phenylpyropene A is its potential in addressing neurological disorders. Emerging research suggests that this compound may interact with receptors and enzymes critical for cognitive function and neuroprotection. For instance, studies have indicated that Phenylpyropene A can attenuate oxidative stress and inflammation in neural cells, which are hallmark features of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have opened new avenues for developing treatments that could slow disease progression and improve patient outcomes.
The pharmacokinetic properties of Phenylpyropene A have also been extensively studied to optimize its therapeutic potential. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have revealed insights into how the compound behaves within the body. These studies are crucial for designing dosage regimens that maximize efficacy while minimizing side effects. Additionally, the compound's bioavailability has been assessed through various models, providing valuable data for formulation development.
Beyond its neurological applications, Phenylpyropene A has shown promise in other therapeutic areas. Research has explored its role in modulating immune responses, suggesting potential benefits in treating autoimmune diseases and chronic inflammation. The compound's ability to interact with immune cells without eliciting significant toxicity makes it an attractive candidate for immunomodulatory therapies. Furthermore, preclinical studies have indicated that Phenylpyropene A may have anti-cancer properties by inhibiting key pathways involved in tumor growth and metastasis.
The synthesis of analogs and derivatives of Phenylpyropene A has been a focal point for medicinal chemists aiming to enhance its therapeutic profile. By modifying specific structural features, researchers can fine-tune the compound's biological activity, solubility, and pharmacokinetic properties. These efforts have led to the discovery of novel compounds with improved efficacy and reduced side effects. The development of libraries of derivatives allows for high-throughput screening to identify the most promising candidates for further investigation.
The regulatory landscape surrounding the development and use of Phenylpyropene A is another critical consideration. Compliance with guidelines set forth by regulatory agencies ensures that the compound is safe and effective for human use. Preclinical data must be meticulously collected and analyzed to support applications for clinical trials. Once these trials are completed, regulatory submissions are prepared to seek approval for marketing the drug or using it in research settings.
The future directions for research on Phenylpyropene A are multifaceted. Continued investigation into its mechanisms of action will provide deeper insights into its therapeutic potential. Additionally, exploring combination therapies involving Phenylpyropene A with other drugs may unlock synergistic effects that enhance treatment outcomes. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications.
In conclusion, Phenylpyropene A (CAS No. 189564-20-3) represents a significant advancement in pharmaceutical research due to its unique chemical properties and diverse biological activities. Its potential applications in treating neurological disorders, modulating immune responses, and addressing other diseases highlight its importance as a therapeutic agent. As research progresses, further elucidation of its mechanisms and development of optimized formulations will solidify its role in modern medicine.
189564-20-3 (phenylpyropene A) 関連製品
- 2624136-22-5(1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride)
- 2034460-88-1(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide)
- 313405-44-6(4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)
- 2648927-85-7((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)
- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)
- 2137581-93-0(4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol)
- 1419747-72-0(5-Bromo-2-(cyclobutylmethoxy)benzonitrile)
- 2228519-48-8(3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol)
- 1805502-23-1(5-(Bromomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxaldehyde)




